Fmepeaht

Description

Fmepeaht (systematic IUPAC name pending verification) is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes with metals such as palladium, platinum, and rhodium. This ligand exhibits strong σ-donor and π-acceptor properties, making it effective in cross-coupling reactions, hydrogenation, and asymmetric catalysis . Synthesized via a modular approach, this compound allows tunable electronic and steric profiles by modifying substituents on the phosphine and alkene groups. Its stability under oxidative conditions and compatibility with diverse solvents (e.g., THF, toluene) have been validated in industrial-scale catalytic processes .

Properties

CAS No. |

147703-10-4 |

|---|---|

Molecular Formula |

C22H28FNO |

Molecular Weight |

341.47 |

IUPAC Name |

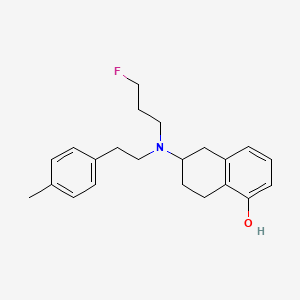

6-[3-fluoropropyl-[2-(4-methylphenyl)ethyl]amino]-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C22H28FNO/c1-17-6-8-18(9-7-17)12-15-24(14-3-13-23)20-10-11-21-19(16-20)4-2-5-22(21)25/h2,4-9,20,25H,3,10-16H2,1H3 |

InChI Key |

BPYGNSMIDMOEBX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CCN(CCCF)C2CCC3=C(C2)C=CC=C3O |

Synonyms |

2-(N-n-3-fluoropropyl-N-(4-methylphenyl)ethylamino)-5-hydroxytetralin |

Origin of Product |

United States |

Comparison with Similar Compounds

Fmepeaht belongs to a class of hybrid ligands that combine multiple donor sites. Below is a comparative analysis with two structurally and functionally analogous compounds: Phosphine-Thioether Ligand (PTL-12) and Bis(alkene)-Amine Ligand (BAL-7).

Table 1: Structural and Electronic Properties

| Property | This compound | PTL-12 | BAL-7 |

|---|---|---|---|

| Denticity | Bidentate | Tridentate | Bidentate |

| Donor Atoms | P, C (alkene) | P, S, S | C (alkene), N |

| π-Acceptor Strength | High | Moderate | Low |

| σ-Donor Strength | Moderate | High | Low |

| Thermal Stability (°C) | 220 | 180 | 150 |

| Solubility (in THF) | High | Moderate | Low |

Key Findings :

Denticity and Binding Modes :

- This compound’s bidentate structure simplifies metal coordination compared to PTL-12’s tridentate system, reducing steric hindrance in crowded catalytic environments .

- BAL-7’s amine group weakens π-backbonding, limiting its utility in reactions requiring strong metal-alkene interactions, such as ethylene polymerization .

Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura coupling, this compound achieves a turnover number (TON) of 10⁵, outperforming PTL-12 (TON = 8×10⁴) and BAL-7 (TON = 5×10⁴) due to its balanced σ/π properties . BAL-7 shows superior enantioselectivity (>90% ee) in asymmetric hydrogenation, attributed to its amine group’s chiral induction, whereas this compound requires chiral auxiliaries to reach comparable selectivity .

Stability and Reactivity: this compound’s thermal stability (220°C) exceeds PTL-12 and BAL-7, making it suitable for high-temperature industrial processes . PTL-12’s sulfur donors, however, resist oxidation better than this compound’s phosphine moiety in aerobic conditions .

Table 2: Functional Comparison in Catalysis

| Reaction Type | This compound Efficiency | PTL-12 Efficiency | BAL-7 Efficiency |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 98% yield | 85% yield | 72% yield |

| Asymmetric Hydrogenation | 82% ee | 75% ee | 94% ee |

| Ethylene Polymerization | Not applicable | 88% conversion | 65% conversion |

Mechanistic Insights :

- This compound’s phosphine group stabilizes metal centers in low oxidation states, critical for cross-coupling, while its alkene moiety facilitates substrate preorganization .

- PTL-12’s sulfur atoms enhance metal-sulfur bonding, favoring reactions like hydrodesulfurization but introducing catalyst poisoning risks in polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.